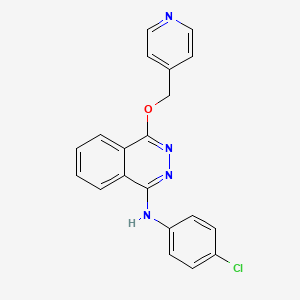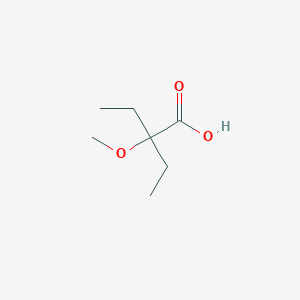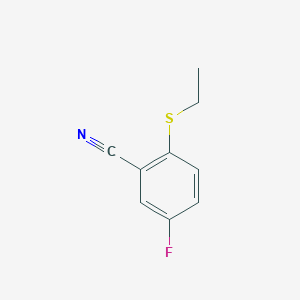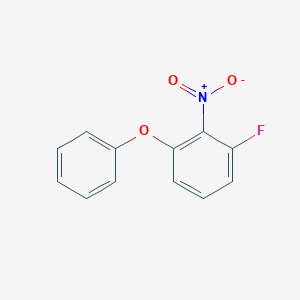
1-(5-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE
Descripción general
Descripción
1-(5-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE is a chemical compound characterized by the presence of a pyridine ring substituted with a bromine atom at the 5-position and a trifluoromethyl group at the alpha position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Aplicaciones Científicas De Investigación
1-(5-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-(5-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the bromine atom’s electron-withdrawing effect, influences the compound’s binding affinity and activity .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as an intermediate in the synthesis of crop-protection products.
3,5-Difluoro-2,4,6-triazidopyridine: Known for its unique reactivity and applications in material science
Uniqueness
1-(5-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE is unique due to the specific combination of bromine and trifluoromethyl substituents on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Propiedades
Número CAS |
886374-09-0 |
|---|---|
Fórmula molecular |
C7H6BrF3N2 |
Peso molecular |
255.03 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-1-4(2-13-3-5)6(12)7(9,10)11/h1-3,6H,12H2 |
Clave InChI |
ZPHORVARHZMHMV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1Br)C(C(F)(F)F)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(3-Chloro[1,1'-biphenyl]-2-yl)butanoic acid](/img/structure/B8634060.png)
![2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde](/img/structure/B8634064.png)



![{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}acetyl chloride](/img/structure/B8634075.png)
![8-Methyl-1,6-dioxaspiro[4.5]dec-7-ene](/img/structure/B8634086.png)


![1-Benzyl-4-[(6-chloropyridine-3-yl)sulfonyl]piperazine](/img/structure/B8634097.png)

